molecular formula C21H16BrN3O B5709200 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5709200
M. Wt: 406.3 g/mol
InChI Key: UHBBLKGTEXKTCF-UHFFFAOYSA-N
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Description

4-Bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound provided for early discovery research as part of a collection of rare and unique chemicals. This product is offered as-is for research purposes, and the buyer assumes responsibility for confirming its identity and/or purity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its significant research value in developing therapeutic agents. Specifically, analogs based on the imidazo[1,2-a]pyridine core, such as ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, have been identified as narrow-spectrum antibacterial inhibitors targeting the essential cell division protein FtsZ in Streptococcus pneumoniae . Furthermore, closely related molecular scaffolds, like the imidazo[1,2-b]pyridazine core, are being actively investigated as potent, nanomolar-range inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a promising target for diseases including multiple myeloma . This suggests potential research applications in oncology and immunology. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how substitutions on the core scaffold and the 4-bromobenzamide moiety influence biological activity and selectivity. The compound is supplied as a solid and is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c1-14-6-5-13-25-19(14)23-18(15-7-3-2-4-8-15)20(25)24-21(26)16-9-11-17(22)12-10-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBBLKGTEXKTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as the use of toluene and TBHP, suggests that industrial synthesis could be achieved with appropriate optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom under suitable conditions.

    Oxidation and Reduction Reactions: Typical oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Imidazopyridine Core

The target compound differs from analogs primarily in the substitution pattern on the imidazo[1,2-a]pyridine ring and benzamide moiety. Key comparisons include:

Compound Name Substituents (Imidazopyridine Core) Benzamide Substituents Molecular Weight Key Properties/Activity Reference
4-Bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 8-methyl, 2-phenyl 4-bromo ~433.3 (calc.) N/A (hypothesized kinase inhibition) N/A
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide 8-bromo, 2-imidazopyridine 4-fluoro ~427.2 (calc.) Synthesized via zinc dust/ammonium chloride; characterized by NMR
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide 2-thienyl 4-chloro 374.3 (CAS: 374084-31-8) Structural analog with thiophene substitution
N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide 6,8-dibromo, 2-phenyl 4-methoxy 501.17 Commercial availability; high molecular weight

Key Observations :

  • Ring Substitution : Methyl and phenyl groups on the imidazopyridine core (target) likely improve steric bulk and π-π stacking interactions compared to thienyl or unsubstituted analogs .

Analytical Techniques

  • NMR Spectroscopy : Critical for confirming substitution patterns (e.g., ¹H-NMR for methyl and phenyl protons) .
  • LC-MS : Validates molecular weight and purity, especially for brominated derivatives .

Biological Activity

4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound that falls under the category of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular Weight406.28 g/mol
Molecular FormulaC21H16BrN3O
LogP4.9714
Polar Surface Area32.404 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazo[1,2-a]pyridine scaffold is known for its ability to modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:

  • Inhibition of inflammatory pathways : The compound has shown potential in reducing inflammation through modulation of the NF-κB signaling pathway.
  • Anticancer properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific cellular signaling mechanisms.

Anti-inflammatory Effects

Recent research indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that treatment with this compound led to a dose-dependent reduction in inflammatory cytokines such as IL-6 and TNF-alpha in activated LX-2 cells (a human hepatic stellate cell line) .

Antifibrotic Activity

The compound has also been evaluated for its antifibrotic effects. In a study examining liver fibrosis models, it was found to significantly reduce the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner. This suggests that it may play a role in mitigating liver fibrosis by inhibiting the activation of hepatic stellate cells .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Liver Fibrosis Model : In a mouse model, administration of this compound resulted in reduced liver fibrosis markers compared to controls, indicating its potential therapeutic role in liver diseases .
  • Inflammation Reduction : A study focusing on LPS-induced inflammation revealed that treatment with the compound led to reduced phosphorylation of IKKβ and subsequent downstream effects on NF-κB activation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
This compoundAnti-inflammatory, antifibroticSignificant reduction in fibrosis markers
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamideEnzyme inhibitionSimilar scaffold but different activity
Other imidazo[1,2-a]pyridinesVaries (antiviral, anticancer)Diverse activities depending on substitutions

Q & A

Basic Question: What are the optimal synthetic routes for 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of substituted pyridine derivatives and brominated benzoyl chlorides. Key steps include:

  • Amide bond formation : React 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100–120°C for 15–30 minutes) to enhance yield and reduce side products .
  • Solvent-free conditions : Use grinding or mechanochemical methods to improve atom economy and reduce solvent waste .
  • Reagent selection : Coupling agents like EDCI/HOBt can enhance amidation efficiency .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Characterization requires a combination of techniques:

  • ¹H/¹³C-NMR : Assign peaks to confirm the imidazo[1,2-a]pyridine core and benzamide substituents. For example, aromatic protons appear at δ 7.2–8.6 ppm, while amide protons resonate near δ 10.8 ppm .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1672 cm⁻¹, N-H amide at ~3153 cm⁻¹) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~508 m/z for brominated derivatives) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX software for refinement .

Basic Question: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:
Standard assays include:

  • Kinase inhibition assays : Measure IC₅₀ values using ATP-competitive ELISA kits for kinases like Btk or EGFR .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Anti-inflammatory activity : Evaluate COX-2 inhibition via Western blot or prostaglandin E₂ (PGE₂) ELISA .
  • Receptor binding : Perform radioligand displacement assays (e.g., δ-subunit GABA₀ receptors) with [¹¹C]-labeled analogs for PET imaging .

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions may arise from structural variations or assay conditions. To address this:

  • Structural comparison : Analyze substituent effects (e.g., bromine vs. chlorine at position 4) using molecular docking to predict binding affinity changes .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) or incubation time .

Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on substituent modifications and bioactivity correlations:

  • Electron-withdrawing groups : Bromine at position 4 enhances kinase inhibition but reduces solubility; fluorine improves metabolic stability .
  • Core modifications : Compare imidazo[1,2-a]pyridine with triazolopyridazine derivatives to assess heterocycle impact on target selectivity .

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